Home > Products > Building Blocks P8181 > 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid - 76824-99-2

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Catalog Number: EVT-3158900
CAS Number: 76824-99-2
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral, rigid amino acid. It is structurally similar to aromatic amino acids such as tyrosine, which are involved in the biosynthesis of various natural products like isoquinoline alkaloids. [, ]. It is also a key building block for many active pharmaceutical ingredients []. While found endogenously in rat brains [], research suggests potential roles as antioxidants and radical scavengers, particularly within fruit products [].

(S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

    Compound Description: This compound is the (S)-enantiomer of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. It serves as a key chiral building block for several bioactive molecules, including pharmaceuticals and natural products like isoquinoline alkaloids. []

    Relevance: This compound is the enantiomer of the target compound, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, sharing the same chemical structure but differing in their three-dimensional arrangement. []

(S)-meta-Tyrosine

    Compound Description: This compound is the (S)-enantiomer of meta-tyrosine, an aromatic amino acid. []

    Relevance: (S)-meta-Tyrosine is a key starting material in the chemoenzymatic synthesis of (S)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, achieved through a Pictet-Spengler reaction following enzymatic resolution. []

1-Methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

    Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative with a methyl group at position 1 and a hydroxyl group at position 6. It was identified in the milky juice of Euphorbia myrsinites L. []

    Relevance: This compound shares the core tetrahydroisoquinoline-3-carboxylic acid structure with the target compound, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, differing by the presence of a methyl group at position 1. []

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

    Compound Description: This compound, a tetrahydroisoquinoline-3-carboxylic acid derivative with a hydroxyl group at position 7, was synthesized and found to transiently increase locomotor activity in mice after peripheral injection. This compound was also identified as an endogenous compound in rat brain. []

    Relevance: This compound shares the core tetrahydroisoquinoline-3-carboxylic acid structure with the target compound, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, differing by the position of the hydroxyl group (position 7 versus position 6). []

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

    Compound Description: This compound, a tetrahydroisoquinoline-3-carboxylic acid derivative with a hydroxyl group at position 7 and a methoxy group at position 6, was synthesized and found to transiently increase locomotor activity in mice after peripheral injection. This compound was also identified as an endogenous compound in rat brain. []

    Relevance: This compound is structurally similar to the target compound, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with the addition of a methoxy group at position 7. []

4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acids

    Compound Description: This group of compounds represents various derivatives of 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. []

    Relevance: These compounds are structural isomers of the target compound, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with the hydroxyl group positioned at the 4-position instead of the 6-position on the tetrahydroisoquinoline ring. []

Classification

This compound can be classified as follows:

  • Chemical Structure: Tetrahydroisoquinoline derivative
  • Functional Groups: Hydroxyl group and carboxylic acid
  • CAS Number: 76824-99-2
Synthesis Analysis

Synthetic Routes

The synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods:

  1. Pomeranz–Fritsch–Bobbitt Cyclization: This method typically begins with the formation of a diastereomeric morpholinone derivative, which is subsequently transformed into the tetrahydroisoquinoline core. The reaction conditions often include specific temperatures and solvents to optimize yield and purity.
  2. Transition Metal-Catalyzed Cross-Dehydrogenative Coupling: This industrial method allows for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants such as hydrogen peroxide or tert-butyl hydroperoxide. This approach is advantageous for producing derivatives with high specificity and yield.
  3. Chemoenzymatic Methods: Recent studies have explored using enzymes like D-amino acid oxidase to achieve enantiomeric purity in synthesizing this compound. Such methods can enhance the efficiency of producing optically pure forms, which are crucial for pharmaceutical applications .

Technical Parameters

  • Reaction Conditions: Vary based on the synthetic route but typically involve controlled temperature and pH.
  • Yields: High yields (up to 95%) have been reported using optimized conditions in both chemical and enzymatic syntheses.
Molecular Structure Analysis

The molecular structure of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid features:

  • A tetrahydroisoquinoline core, which consists of a fused bicyclic structure.
  • A hydroxyl group at the 6-position that contributes to its biological activity by enabling hydrogen bonding interactions.
  • A carboxylic acid group at the 3-position that is essential for forming peptide bonds in biological systems.

Structural Data

The compound's molecular formula is C10H11NO3C_{10}H_{11}NO_3, and its molecular weight is approximately 195.20 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate its structure, providing insights into hydrogen environments and connectivity within the molecule .

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid participates in various chemical reactions:

Types of Reactions

  1. Oxidation: Can be facilitated by agents like hydrogen peroxide to form keto derivatives.
  2. Reduction: Reducing agents such as sodium borohydride can convert it into alcohol derivatives.
  3. Substitution Reactions: The hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
  • Reducing Agents: Sodium borohydride, catalytic hydrogenation.
  • Substitution Nucleophiles: Alkyl bromides or other suitable electrophiles.

Major Products Formed

These reactions can yield various substituted tetrahydroisoquinoline derivatives that may possess enhanced biological activities or serve as intermediates for further synthetic applications.

Mechanism of Action

The mechanism of action for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves several biochemical interactions:

  1. Enzyme Interaction: The compound can bind to specific enzymes or proteins, influencing their activity through inhibition or activation.
  2. Gene Expression Modulation: It may alter cellular signaling pathways and gene expression profiles by interacting with transcription factors or other regulatory proteins.
  3. Metabolic Pathways Involvement: This compound participates in various metabolic pathways by interacting with enzymes and cofactors, potentially affecting metabolite levels within cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Melting Point: Decomposes above 210 °C.
  • pKa Values: The carboxylic acid group exhibits acidic behavior with specific pKa values that influence its reactivity in biological systems.

These properties contribute to its utility in both synthetic chemistry and biological applications .

Applications

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific applications:

  1. Peptide Synthesis: Serves as a building block for conformationally restricted peptide analogs used in drug development.
  2. Medicinal Chemistry: Utilized in developing enzyme inhibitors targeting diseases such as hepatitis C virus infections.
  3. Immunology Research: Employed in studies investigating T-cell receptor recognition through analogs of hen egg lysozyme decapeptides .
Introduction to 6Htc in Biomedical Research

Historical Context and Discovery of 6Htc as a Tyrosine Mimetic

The discovery and application of 6Htc stemmed directly from efforts to understand and optimize the critical pharmacophore of opioid peptides. Tyr1 is absolutely conserved across endogenous opioid peptide families (endorphins, enkephalins, dynorphins, endomorphins) and serves as the primary "message" domain responsible for initiating receptor activation via interaction with a conserved aspartate residue in the receptor's binding pocket. However, the inherent flexibility of the tyrosine side chain (rotation around the Cα-Cβ and Cβ-Cγ bonds) allows it to adopt multiple conformations in solution, only one of which is believed to represent the bioactive conformation bound to the opioid receptor [9] [4].

6Htc was rationally designed to lock the tyrosine phenol ring into a specific orientation relative to the peptide backbone, mimicking the spatial arrangement predicted or observed for the receptor-bound state. The 1,2,3,4-tetrahydroisoquinoline scaffold inherently positions the 6-hydroxy group (equivalent to the tyrosine phenolic OH) similarly to tyrosine in its proposed active conformation. Crucially, it eliminates the rotational degrees of freedom present in the flexible ethyl side chain of tyrosine. The design aimed to pre-organize the ligand into its bioactive shape, reducing the entropic penalty associated with binding and potentially enhancing affinity and selectivity [9].

Initial experimental validation came from incorporating D,L-6Htc into sequences of potent opioid peptides like deltorphins (delta-selective), dermorphins (mu-selective), and endomorphins (mu-selective). Despite the significant structural modification, analogs substituted with 6Htc retained substantial binding affinity to both mu-opioid receptors (MOR) and delta-opioid receptors (DOR), confirming that 6Htc could effectively replace the tyrosine residue and engage the receptor's orthosteric binding site. This retention of activity upon substitution provided strong evidence that 6Htc successfully mimicked the key structural and functional features of tyrosine in its bioactive pose within opioid ligand-receptor complexes [9].

Structural Significance in Opioid Peptide Analog Design

The structural significance of 6Htc lies in its unique ability to enforce conformational rigidity at the pharmacophorically critical N-terminus of opioid peptides, contrasting sharply with the inherent flexibility of natural tyrosine.

  • Core Scaffold and Rigidity: The 1,2,3,4-tetrahydroisoquinoline ring system is the defining feature of 6Htc. This bicyclic structure incorporates the α-carbon and β-carbon of tyrosine into a rigid ring framework. The carboxylic acid moiety (-COOH) attached to the chiral center at position 3 (equivalent to the α-carbon of tyrosine) serves as the point of attachment to the C-terminal portion of the peptide chain via an amide bond. The 6-hydroxy group on the aromatic ring is positioned analogously to the phenolic hydroxyl of tyrosine, enabling crucial hydrogen bonding interactions with the receptor. The fusion of the β-carbon into the ring system dramatically reduces conformational flexibility compared to the freely rotating -CH₂- group in tyrosine’s side chain [9] [4].
  • Mimicking the Active Conformation: Molecular modeling and comparison with known active opioid peptide conformations suggested that the orientation of the aromatic ring enforced by the tetrahydroisoquinoline scaffold closely resembles the bound conformation of Tyr1 observed in receptor-bound states or deduced from structure-activity relationship (SAR) studies. By "pre-forming" this bioactive conformation, 6Htc incorporation aims to minimize the energy penalty associated with freezing rotatable bonds upon receptor binding, a key thermodynamic advantage predicted to enhance binding affinity [9].
  • Impact on Peptide Backbone and Receptor Interactions: The rigid scaffold of 6Htc not only fixes the side chain orientation but also influences the spatial positioning of the N-terminal amine group (when present) and the adjacent peptide backbone. This constraint can propagate through the peptide chain, influencing the presentation of downstream residues involved in receptor subtype selectivity (the "address" domain). Consequently, 6Htc analogs can exhibit altered selectivity profiles (MOR vs. DOR vs. KOR) compared to their tyrosine-containing parent peptides, providing valuable tools for probing the structural determinants of receptor subtype recognition [9] [4].
  • Advantages Over Other Constraint Strategies: 6Htc represents a distinct approach to conformational constraint compared to other common strategies like cyclization (e.g., side-chain to side-chain, head-to-tail) or incorporation of other non-natural amino acids (e.g., D-amino acids, α-methyl amino acids). While cyclization globally restricts peptide flexibility, often improving stability and selectivity, 6Htc provides a highly localized constraint specifically targeting the most critical pharmacophoric element – the tyrosine mimic. This allows for targeted optimization of the key receptor interaction point while potentially leaving other parts of the peptide chain more flexible or amenable to further modification [1] [4].

Table 1: Comparison of 6Htc with Tyrosine and Other Tyrosine Mimetics in Opioid Peptide Design

FeatureTyrosine (Tyr, Y)6HtcDMT (2',6'-Dimethyltyrosine)Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid)
Core StructureFlexible amino acidRigid THIQ scaffold w/ 6-OHTyrosine with ortho-methyl groupsRigid THIQ scaffold (no phenol OH)
Key Mimicked FeatureNative residueTyr side chain conformationEnhanced aromatic bindingBackbone constraint / Tyr chi-space constraint
Conformational FlexibilityHigh (rotatable bonds)Very Low (fused ring system)Moderate (restricted ring rotation)Very Low (fused ring system)
Primary Role in Opioid PeptidesEssential message domainBioactive Tyr conformation mimicEnhanced mu-affinity & stabilityOften used in delta antagonists (e.g., TIPP derivatives)
Effect on Receptor SelectivityVariableCan alter MOR/DOR/KOR profilesOften enhances MOR selectivityCan confer DOR antagonism
Phenol pKa~10.0~10.0 (similar)~10.0N/A
Key Structural AdvantageNative ligandPre-organized bioactive Tyr geometryIncreased receptor bindingExtreme rigidity, distinct pharmacology

Role of Conformational Rigidity in Ligand-Receptor Interactions

The incorporation of 6Htc into opioid peptides exemplifies the broader principle that conformational rigidity is a powerful strategy for enhancing ligand-receptor interaction specificity and affinity, particularly for G protein-coupled receptors (GPCRs) like the opioid receptors.

  • Reducing Entropic Penalty: A fundamental principle of ligand binding thermodynamics is that flexible molecules pay a significant entropic cost (loss of conformational freedom) when they adopt a single, bound conformation. By pre-organizing the Tyr1 pharmacophore into its receptor-compatible conformation, 6Htc minimizes this entropic penalty upon binding. This translates directly into higher binding affinity (lower Kd) for the target receptor compared to a more flexible analog, assuming the enforced conformation is indeed the bioactive one [4] [5].
  • Enhancing Receptor Subtype Selectivity: Opioid receptor subtypes (MOR, DOR, KOR) share high sequence homology in their transmembrane binding pockets but possess key differences, particularly in their extracellular loops and the exact topology of the extended binding domains. The flexibility of endogenous peptides allows them to adopt conformations compatible with multiple receptor subtypes, leading to low selectivity. The conformational constraint imposed by 6Htc restricts the peptide's ability to adapt to the binding pockets of different receptor subtypes. If the rigid 6Htc-containing conformation perfectly matches the requirements of one subtype (e.g., MOR) but is sterically or electrostatically incompatible with another (e.g., DOR), the result is significantly enhanced selectivity for the matched receptor. This principle is analogous to the high selectivity observed in cyclic opioid peptide analogs like H-Tyr-D-Orn-Phe-Asp-NH₂ (13-membered ring, high mu-selectivity) compared to more flexible analogs [1] [9] [4].
  • Probing Activation Mechanisms and Biased Signaling: The rigid conformation enforced by 6Htc can potentially stabilize specific receptor conformations upon binding. GPCRs like opioid receptors exist in ensembles of conformations, and different agonists can stabilize distinct active states that preferentially couple to specific intracellular signaling pathways (e.g., G protein vs. β-arrestin recruitment), a phenomenon known as biased agonism or functional selectivity. By locking the key pharmacophore in a defined orientation, 6Htc-containing peptides might selectively stabilize a subset of active receptor conformations, potentially leading to biased signaling profiles distinct from those elicited by more flexible peptides or alkaloid agonists. This makes 6Htc analogs valuable tools for dissecting the molecular mechanisms linking specific ligand-receptor interaction modes to downstream signaling outcomes [5] [4].
  • Structure-Activity Relationship (SAR) Studies: The use of 6Htc provides clear, interpretable SAR data. Because it drastically reduces the conformational space accessible to the peptide near the N-terminus, changes in activity or selectivity observed upon 6Htc incorporation can be more confidently attributed to the specific geometry it enforces, rather than to an average of multiple conformations. This clarity aids in refining models of the bioactive conformation and the receptor binding site [9] [4].

Table 2: Impact of 6Htc Incorporation on Opioid Peptide Receptor Binding Profile (Conceptual Representation Based on Research Findings)

Parent PeptidePrimary Receptor Target6Htc Analog (Position 1)Effect on MOR AffinityEffect on DOR AffinityProposed Effect on SelectivityRationale
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂)High MOR selectivity(6Htc)-Pro-Phe-Phe-NH₂Retained significantRetained significantModerate MOR selectivity retainedValidates mimicry of Tyr bioactive conformation
Deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂)High DOR selectivity(6Htc)-D-Ala-Phe-Glu-Val-Val-Gly-NH₂Variable (Moderate)Variable (Moderate)Altered profile possibleRigidity may disrupt specific DOR address interactions
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)High MOR selectivity(6Htc)-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂Retained significantReducedEnhanced MOR selectivityPre-organized geometry favors MOR pocket
[D-Ala²]-Leu-Enkephalin (Tyr-D-Ala-Gly-Phe-Leu-OH)Mixed MOR/DOR(6Htc)-D-Ala-Gly-Phe-Leu-OHModerate retentionModerate retentionProfile depends on C-terminalFlexibility in C-terminal allows adaptation

Properties

CAS Number

76824-99-2

Product Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)

InChI Key

CRAGDYRHPWTZJL-UHFFFAOYSA-N

SMILES

C1C(NCC2=C1C=C(C=C2)O)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.